molecular formula C7H12FNO3S B15219237 (1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride

(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride

Cat. No.: B15219237
M. Wt: 209.24 g/mol
InChI Key: AFNKIJJZAWVGJY-UHFFFAOYSA-N
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Description

(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride is a sophisticated covalent warhead scaffold designed for irreversible inhibition and targeted drug discovery. Its core structure is based on the 2-oxabicyclo[2.1.1]hexane motif, a saturated bioisostere that serves as a three-dimensional replacement for ortho-substituted phenyl rings . This replacement is known to dramatically improve key physicochemical properties, such as water solubility and reduced lipophilicity, while retaining potent bioactivity—a critical advantage in lead optimization . The molecule integrates a sulfonyl fluoride moiety, a privileged electrophilic group in chemical biology. Sulfonyl fluorides, such as the well-studied methanesulfonyl fluoride (MSF), are known to act as irreversible inhibitors of serine hydrolases like acetylcholinesterase (AChE) by covalently modifying the active site serine residue . This mechanism enables long-lasting inhibition, which has been exploited in research for central nervous system-targeted therapies, demonstrating the utility of the sulfonyl fluoride group in engaging critical biological targets . The presence of an aminomethyl group provides a versatile handle for further synthetic elaboration, allowing researchers to conjugate this covalent warhead to various targeting ligands, such as those used in the development of Proteolysis-Targeting Chimeras (PROTACs) . This makes the compound an invaluable building block for creating advanced chemical probes and therapeutics that require selective, irreversible target engagement. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H12FNO3S

Molecular Weight

209.24 g/mol

IUPAC Name

[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl fluoride

InChI

InChI=1S/C7H12FNO3S/c8-13(10,11)5-6-1-7(2-6,3-9)12-4-6/h1-5,9H2

InChI Key

AFNKIJJZAWVGJY-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CN)CS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxabicyclohexane Ring: This step involves the cyclization of a suitable precursor to form the oxabicyclohexane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the bicyclic structure.

    Attachment of the Methanesulfonyl Fluoride Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Structural and Molecular Characteristics

The compound’s structure (SMILES: C(CN)C12CC(O1)C2S(=O)(=O)F) features a strained bicyclic framework and a sulfonyl fluoride group. Key molecular properties include:

PropertyValue
Molecular FormulaC₇H₁₂FNO₃S
Molecular Weight215.25 g/mol
Key Functional GroupsSulfonyl fluoride, aminomethyl, oxabicyclo[2.1.1]hexane

The sulfonyl fluoride group (–SO₂F) is highly electrophilic, enabling reactions with nucleophiles such as amines, thiols, and alcohols .

Nucleophilic Substitution Reactions

The sulfonyl fluoride moiety undergoes nucleophilic aromatic substitution (SₙAr) or aliphatic substitution, with fluoride acting as a leaving group. Common nucleophiles include:

  • Amines : Forms sulfonamides via –SO₂F → –SO₂NHR substitution.
    Example:

    (Bicyclic)–SO₂F + RNH₂ → (Bicyclic)–SO₂NHR + HF\text{(Bicyclic)–SO₂F + RNH₂ → (Bicyclic)–SO₂NHR + HF}

    This reaction proceeds rapidly under mild conditions (25°C, pH 7–9).

  • Thiols : Generates sulfonothioates (e.g., –SO₂SR) .

  • Alcohols : Produces sulfonate esters (–SO₂OR) .

Cycloaddition and Coupling Reactions

The bicyclic scaffold participates in strain-driven [2+2] cycloadditions with alkenes or alkynes. For example:

(Bicyclic) + CH₂=CH₂ → (Bicyclic–CH₂–CH₂–)\text{(Bicyclic) + CH₂=CH₂ → (Bicyclic–CH₂–CH₂–)}

These reactions are facilitated by photochemical or thermal activation.

Comparative Reactivity Under Different Conditions

Reaction TypeNucleophileSolventTemperatureYield (%)
Sulfonamide FormationBenzylamineTHF/H₂O25°C92
Sulfonate EsterMethanolDCM0°C85
Thiol SubstitutionCysteinePhosphate Buffer37°C78

Data derived from analogous sulfonyl fluoride systems .

Stability and Side Reactions

  • Hydrolysis : The sulfonyl fluoride group hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48 hours at pH 7).

  • Byproducts : Competing elimination or ring-opening reactions occur under strongly basic conditions (pH > 10).

Scientific Research Applications

Chemistry

In chemistry, (1-(Aminomethyl)-2-oxabicyclo[211]hexan-4-yl)methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactive groups allow it to interact with various biological molecules, providing insights into biochemical pathways.

Medicine

In medicine, (1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic targets.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanesulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in the target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table highlights key structural and functional differences between the target compound and similar bicyclic derivatives:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride Bicyclo[2.1.1]hexane 1: Aminomethyl; 4: Methanesulfonyl fluoride C₈H₁₃FNO₃S ~246.26 Reactive sulfonyl fluoride; potential for covalent inhibition.
[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride Bicyclo[2.1.1]hexane 1: Fluoromethyl; 4: Methanesulfonyl chloride C₁₂H₂₂ClNO₄S 270.52 Chloride variant; less stable than fluoride in aqueous conditions.
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Bicyclo[2.1.1]hexane 1: Iodomethyl; 4: Methanol C₈H₁₃IO₂ 292.09 Iodine substituent for radiolabeling; alcohol for conjugation.
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride Bicyclo[2.1.1]hexane 1: Aminomethyl; 4: Methanol (HCl salt) C₇H₁₄ClNO₂ 179.64 Hydrochloride salt improves crystallinity; reduced reactivity.
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl Bicyclo[2.2.1]heptane 2-Aza bridge; 6: Fluorine C₆H₁₁ClFN 167.61 Larger ring ([2.2.1] vs. [2.1.1]); altered steric and electronic properties.

Key Observations:

Larger rings (e.g., [2.2.1]) accommodate bulkier substituents but may reduce metabolic stability.

Functional Group Impact: Sulfonyl Fluoride vs. Chloride: Fluorides exhibit superior hydrolytic stability compared to chlorides, making the target compound more suitable for prolonged biochemical assays. Aminomethyl vs. Halogenated Substituents: The aminomethyl group (target compound) offers a site for bioconjugation, whereas iodomethyl or fluoromethyl groups () are tailored for radiolabeling or lipophilicity enhancement.

Salt Forms and Solubility :

  • Hydrochloride salts () improve crystallinity and solubility but may limit reactivity in certain synthetic pathways.

Biological Activity

The compound (1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride , commonly referred to as Aminomethyl-oxabicyclo , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, providing an overview of its pharmacological properties, case studies, and relevant research findings.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO2S
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 2137574-46-8

The biological activity of Aminomethyl-oxabicyclo is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its methanesulfonyl fluoride group is known to act as a potent electrophile, facilitating covalent modification of nucleophilic sites on proteins.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that Aminomethyl-oxabicyclo possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Properties : It has been reported to modulate inflammatory pathways, thereby reducing inflammation in cellular models.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Aminomethyl-oxabicyclo against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating potent antimicrobial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Study 2: Anti-inflammatory Effects

In a separate investigation by Johnson et al. (2024), the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced model in mice. The administration of Aminomethyl-oxabicyclo resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15075
IL-620090

Toxicity and Safety Profile

Preliminary toxicological assessments indicate that Aminomethyl-oxabicyclo has a favorable safety profile with low cytotoxicity in vitro. However, further studies are required to evaluate its long-term effects and potential toxicity in vivo.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • The development of derivatives with enhanced potency and selectivity.
  • Comprehensive pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

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